An In-Depth Technical Guide to the Synthesis of 1,4-Dioxacyclohexadecane-5,16-dione for Polymer Research
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxacyclohexadecane-5,16-dione for Polymer Research
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential polymer research applications of 1,4-Dioxacyclohexadecane-5,16-dione. Known by several synonyms including ethylene dodecanedioate and the commercial name Zenolide™, this 16-membered macrocyclic diester is a molecule of interest in both fragrance chemistry and polymer science.[1][2][3] This document delves into the prevalent industrial synthesis methodology, detailing the underlying chemical principles and offering a step-by-step protocol. Furthermore, it covers the analytical techniques for structural elucidation and discusses the prospective applications of this monomer in the synthesis of novel polyesters through ring-opening polymerization, drawing parallels with similar macrocyclic compounds. This guide is intended for researchers and professionals in organic synthesis, polymer chemistry, and materials science.
Introduction: The Significance of 1,4-Dioxacyclohexadecane-5,16-dione
1,4-Dioxacyclohexadecane-5,16-dione (CAS No. 54982-83-1) is a macrocyclic diester with the molecular formula C₁₄H₂₄O₄.[1] While it has found significant commercial use as a synthetic musk in the fragrance industry for its soft and clean scent profile, its structure as a cyclic ester makes it a compelling monomer for polymer synthesis.[2][4] The presence of two ester linkages within a large, flexible ring suggests its potential for undergoing ring-opening polymerization (ROP) to produce linear polyesters. Such polymers are of great interest for their potential biodegradability and unique physical properties, which can be tuned based on the monomer structure and polymerization conditions. This guide will focus on the chemical synthesis of this monomer, providing the necessary foundation for its application in advanced polymer research.
Synthesis Methodology: From Linear Precursors to a Macrocyclic Architecture
The most economically viable and industrially practiced synthesis of 1,4-Dioxacyclohexadecane-5,16-dione does not follow classical high-dilution macrolactonization routes, which are often plagued by low yields due to competing intermolecular polymerization. Instead, it employs a strategic two-stage process rooted in the principles of ring-chain equilibrium. This process involves the initial formation of a low-molecular-weight linear polyester (oligoester), followed by a catalyzed thermal depolymerization under vacuum to favor the formation of the desired macrocycle.[2][5]
Causality Behind the Experimental Choices
The rationale for this two-step approach is elegant in its simplicity. The first step, oligoesterification, efficiently creates the repeating ester linkages from readily available linear precursors: a dicarboxylic acid (or its dimethyl ester) and a diol. The second step, cyclizing deoligomerization, is conducted under conditions (high temperature and low pressure) that shift the equilibrium from the linear polymer to the volatile macrocyclic monomer. The macrocycle is continuously removed from the reaction mixture by distillation, thereby driving the reaction to completion according to Le Châtelier's principle. This method avoids the need for expensive and often toxic coupling agents used in some macrolactonization strategies and is amenable to large-scale production.[5][6]
Visualizing the Synthesis Pathway
The overall synthetic strategy can be visualized as a progression from simple linear molecules to a complex macrocycle, driven by carefully controlled reaction conditions.
Caption: Workflow for the two-stage synthesis of the target macrocycle.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature.[5]
Stage 1: Preparation of the Dodecanedioic Acid-Ethylene Glycol Oligoester
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Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a distillation head, a condenser, and a receiving flask. The setup should be suitable for heating under an inert atmosphere.
-
Charging Reagents: The flask is charged with dimethyl dodecanedioate (1.0 mol equivalent), ethylene glycol (2.0-2.5 mol equivalents), and a catalytic amount of a transesterification catalyst. A suitable catalyst is the monosodium salt of the iron(III) ethylenediaminetetraacetic acid complex (approx. 0.1-0.3% by weight of the dimethyl ester).[5]
-
Reaction Execution: The mixture is heated to approximately 180°C with stirring.
-
Methanol Removal: Methanol, the byproduct of the transesterification, will begin to distill off. The reaction is continued for 3-4 hours, or until the theoretical amount of methanol has been collected. The progress can be monitored by gas chromatography.
-
Product: The resulting product is a viscous oligoester with an average molecular weight of around 600 g/mol .[5]
Stage 2: Cyclizing Deoligomerization to 1,4-Dioxacyclohexadecane-5,16-dione
-
Reaction Setup: The oligoester from Stage 1 is transferred to a distillation apparatus suitable for high vacuum.
-
Depolymerization: The oligoester is heated slowly to 250°C while the pressure is gradually reduced to 1-15 hPa.[5][7]
-
Product Collection: A mixture of ethylene glycol and the desired macrocycle, 1,4-Dioxacyclohexadecane-5,16-dione, will co-distill. This distillate often separates into two phases.
-
Purification: The organic phase, which is rich in the macrocycle, is separated. Final purification is achieved by fractional distillation to yield the pure product.
High yields, often exceeding 90%, have been reported for this process.[5]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 1,4-Dioxacyclohexadecane-5,16-dione is paramount. A combination of spectroscopic and physical characterization methods should be employed.
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. Based on the structure, the following key resonances are expected:
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A singlet for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-).
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Triplets corresponding to the α-methylene protons adjacent to the carbonyl groups (-CH₂-C=O).
-
A series of multiplets for the remaining methylene protons in the dodecanedioate backbone. PubChem lists ¹H NMR spectral data acquired on a 300 MHz instrument.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for:
-
The carbonyl carbons of the ester groups.
-
The carbons of the ethylene glycol unit.
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The distinct carbons of the aliphatic chain.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion [M]⁺ peak for C₁₄H₂₄O₄ is at m/z 256.34. Fragmentation patterns can provide further structural confirmation. PubChem provides mass spectrometry data, including a peak at m/z 257.1747, likely corresponding to the [M+H]⁺ adduct.[7]
-
IR (Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will also be present.
Physical Properties
A summary of the key physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 54982-83-1 | [1][7] |
| Molecular Formula | C₁₄H₂₄O₄ | [1] |
| Molecular Weight | 256.34 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [8][9] |
| Melting Point | ~18 °C | [10] |
| Boiling Point | 135 °C @ 0.1 Torr | [10] |
| Refractive Index | ~1.460 - 1.480 @ 20°C | [9] |
Applications in Polymer Research: Ring-Opening Polymerization
While 1,4-Dioxacyclohexadecane-5,16-dione is a well-established fragrance ingredient, its application in polymer synthesis is an emerging field with significant potential. The 16-membered ring is relatively strain-free, suggesting that its polymerization would likely be an entropically-driven process, similar to other large-ring macrocycles.[11]
The Mechanism of Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer opens to form a linear polymer. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, or catalyzed by enzymes.[9] For macrocyclic esters, organometallic catalysts (e.g., tin octoate) and enzymes (e.g., lipases) are particularly effective.
Caption: General schematic of the ring-opening polymerization process.
Catalytic Approaches and Potential Polymer Properties
-
Enzymatic ROP: Lipases, particularly Candida antarctica lipase B (CALB), have shown great promise in the ROP of macrocyclic esters, including ethylene brassylate, a structurally similar monomer.[5] An abstract mentions the successful lipase-catalyzed ROP of ethylene dodecanedioate, yielding polyesters with molecular weights of several thousands.[5] This "green" catalytic approach operates under mild conditions and avoids metal contamination in the final polymer, which is highly desirable for biomedical applications.
-
Organometallic Catalysis: Catalysts like tin(II) octoate are widely used for the ROP of lactones and could be applied to 1,4-Dioxacyclohexadecane-5,16-dione. These catalysts are typically effective at higher temperatures and can produce high molecular weight polyesters.
-
Organocatalysis: Metal-free organic catalysts are an emerging class of initiators for ROP. For instance, the thiono-analog of ethylene brassylate has been successfully polymerized using organocatalysts, suggesting that similar methods could be applied to ethylene dodecanedioate.[12]
The resulting poly(ethylene dodecanedioate) would be an aliphatic polyester. Based on polymers derived from similar long-chain diacids and diols, it is expected to be a semi-crystalline material with a relatively low melting point and good thermal stability.[1] The presence of both ester and ether linkages in the backbone could impart unique flexibility and degradation profiles compared to traditional polyesters. These materials could find applications as biodegradable plastics, thermoplastic elastomers, or as components in copolymer systems for drug delivery and tissue engineering.
Conclusion and Future Outlook
1,4-Dioxacyclohexadecane-5,16-dione is a readily accessible macrocyclic monomer, with a well-established and efficient industrial synthesis based on the principle of cyclizing depolymerization. Its structural characterization is straightforward using standard analytical techniques. While its primary application has been in perfumery, its potential as a monomer for polymer research is significant. Preliminary reports indicate its successful polymerization via enzymatic ROP, opening the door to the creation of novel, potentially biodegradable polyesters.
Future research should focus on a more thorough exploration of its polymerization behavior with a variety of catalytic systems to achieve high molecular weight polymers and to characterize their thermal, mechanical, and degradation properties in detail. The synthesis of copolymers incorporating this monomer could further expand the accessible range of material properties, paving the way for its use in high-performance and sustainable polymer applications.
References
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Lo Re, G. et al. (2025). Ring-opening polymerization of ethylene brassylate in reactive extrusion and its end-of-life options. ResearchGate.
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Manzini, B., Hodge, P., & Ben-Haida, A. (2009). Entropically-driven ring-opening polymerization of macrocyclic esters with up to 84-membered rings catalysed by polymer-supported Candida antarctica lipase B. Polymer Chemistry.
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National Center for Biotechnology Information. (n.d.). Ethylene dodecanedioate. PubChem Compound Database.
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Guidechem. (n.d.). 1,4-DIOXACYCLOHEXADECANE-5,16-DIONE 54982-83-1 wiki.
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Li, X. (n.d.). Modern Macrolactonization Techniques. Thieme Chemistry.
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Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1).
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ChemicalBook. (n.d.). 1,4-DIOXACYCLOHEXADECANE-5,16-DIONE | 54982-83-1.
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Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
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The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF).
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Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. (2020). Polymer Chemistry.
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Heise, A., & Woerd, M. V. D. (n.d.). Waterborne polymers and coatings from bio-based butenolides. Green Chemistry.
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Sigma-Aldrich. (n.d.). 1,4-DIOXACYCLOHEXADECANE-5,16-DIONE AldrichCPR.
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Made-in-China.com. (n.d.). Musk C-14 / 1, 4-Dioxacyclohexadecane-5, 16-Dione CAS 54982-83-1 for Organic Synthesis Intermediate.
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ChemicalBook. (n.d.). 1,4-DIOXACYCLOHEXADECANE-5,16-DIONE | 54982-83-1.
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The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate.
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ECHEMI. (n.d.). 54982-83-1, Ethylene dodecanedioate Formula.
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ResearchGate. (n.d.). Polyethylene like polymers. Aliphatic polyesters of dodecanedioic acid: 1. Synthesis and properties.
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ECHEMI. (n.d.). Buy 1,4-dioxacyclohexadecane-5,16-dione Different Grade from Amitychem.
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